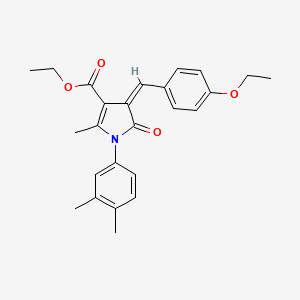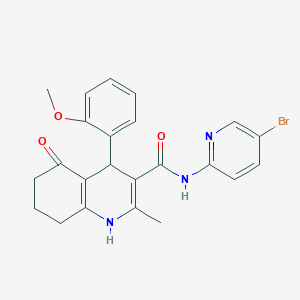
4-methyl-3-nitro-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-3-nitro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound that features a benzamide core substituted with a pyridinyl and benzoxazolyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-nitro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide typically involves multi-step organic reactions. One common approach includes the nitration of 4-methylbenzamide followed by coupling with 2-(pyridin-3-yl)-1,3-benzoxazole under specific conditions. The nitration step often requires concentrated nitric acid and sulfuric acid, while the coupling reaction may involve the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like recrystallization and chromatography.
化学反应分析
Types of Reactions
4-methyl-3-nitro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: The benzamide core can participate in nucleophilic substitution reactions, especially at the positions ortho and para to the nitro group.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Reduction: Hydrogen gas, Pd/C, iron powder, hydrochloric acid.
Substitution: Nucleophiles like amines or thiols, solvents like DMF (dimethylformamide).
Oxidation: Potassium permanganate, sulfuric acid.
Major Products
Reduction: 4-methyl-3-amino-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: 4-carboxy-3-nitro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide.
科学研究应用
4-methyl-3-nitro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with various biological targets.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings with specific functional properties.
作用机制
The mechanism of action of 4-methyl-3-nitro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The benzoxazole and pyridine moieties can bind to specific proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
3-methyl-4-nitro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide: Similar structure but with different substitution pattern.
4-methyl-3-nitro-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide: Pyridine ring substituted at a different position.
4-methyl-3-nitro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-6-yl]benzamide: Benzoxazole ring substituted at a different position.
Uniqueness
The unique combination of the nitro, methyl, pyridinyl, and benzoxazolyl groups in 4-methyl-3-nitro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide provides distinct chemical and biological properties. This specific arrangement allows for unique interactions with molecular targets, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C20H14N4O4 |
|---|---|
分子量 |
374.3 g/mol |
IUPAC 名称 |
4-methyl-3-nitro-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide |
InChI |
InChI=1S/C20H14N4O4/c1-12-4-5-13(9-17(12)24(26)27)19(25)22-15-6-7-18-16(10-15)23-20(28-18)14-3-2-8-21-11-14/h2-11H,1H3,(H,22,25) |
InChI 键 |
GXDBWMLEJWVQPE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6Z)-6-(1,3-benzodioxol-5-ylmethylidene)-2-heptyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11644506.png)

![3-(4-chlorophenyl)-11-(4-fluorophenyl)-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11644529.png)
![(4Z)-5-imino-3-methyl-1-phenyl-1,5-dihydro-4H-pyrazol-4-one [4-(morpholin-4-ylsulfonyl)phenyl]hydrazone](/img/structure/B11644535.png)

![Methyl 2-[5-(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)furan-2-yl]benzoate](/img/structure/B11644543.png)
![N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B11644549.png)
![Tetramethyl 5',5'-dimethyl-6'-propanoyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11644557.png)
![4-{[(1E)-3-(4-Methoxyphenyl)-3-oxoprop-1-EN-1-YL]amino}-N-(quinoxalin-2-YL)benzene-1-sulfonamide](/img/structure/B11644558.png)
![2-[4-(4-chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 9H-xanthene-9-carboxylate](/img/structure/B11644565.png)

![2-(2-Chlorophenyl)-6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11644568.png)

![4-(4-chlorophenyl)-5-cyano-6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-(2-methylphenyl)pyridine-3-carboxamide](/img/structure/B11644576.png)
